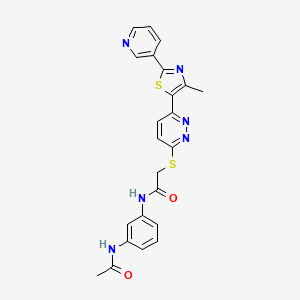

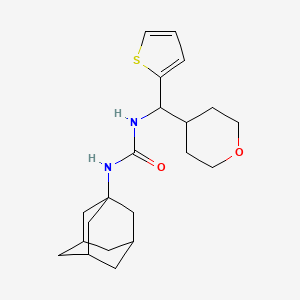

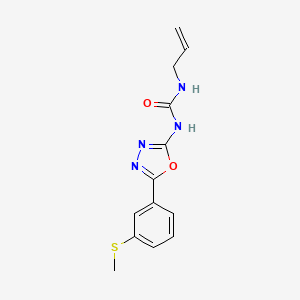

![molecular formula C18H19ClN2O4S B2558265 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide CAS No. 921907-45-1](/img/structure/B2558265.png)

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One notable application of related compounds involves the inhibition of carbonic anhydrases, which are therapeutically relevant human enzymes. For instance, derivatives of [1,4]oxazepine-based primary sulfonamides have exhibited strong inhibition of these enzymes, highlighting their potential in therapeutic applications. Such compounds, through the unprotected primary sulfonamide group, facilitate ring-forming cascades leading to polycyclic structures, demonstrating the dual role of the sulfonamide functionality in both [1,4]oxazepine ring construction and enzymatic inhibition (Sapegin et al., 2018).

Chemical Synthesis and Structural Elucidation

The compound and its derivatives have been the focus of chemical synthesis efforts aimed at creating novel heterocyclic systems. For example, the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate in the production of certain receptor antagonists, illustrates the synthetic utility of the core structure for generating pharmacologically relevant molecules. This process involves multiple steps, including reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation, emphasizing the compound's versatility in synthetic organic chemistry (Can, 2012).

Antimicrobial and Antifungal Activities

Derivatives have also been evaluated for their antimicrobial and antifungal activities. For instance, quinazolin-4-yl-aminobenzenesulfonamide derivatives have shown moderate antibacterial activity against various strains and excellent activity against fungal strains, highlighting their potential in developing new antimicrobial agents (Kumar et al., 2018).

Agricultural Applications

In agriculture, the compound's derivatives have been explored for their potential in controlling fungal diseases through sustained release formulations, such as solid lipid nanoparticles. This approach aims at enhancing the efficacy of fungicides, minimizing environmental and human toxicity, and improving stability and transfer to the site of action (Campos et al., 2015).

Environmental Presence and Human Exposure

Research has also investigated the occurrence of related benzenesulfonamide derivatives in outdoor air particulate matter, assessing human exposure and potential health risks. This study underscores the environmental relevance of such compounds, considering their widespread industrial and household applications (Maceira et al., 2018).

properties

IUPAC Name |

5-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-11-4-5-12(19)8-16(11)26(23,24)21-13-6-7-14-15(9-13)25-10-18(2,3)17(22)20-14/h4-9,21H,10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYTYPSBNKHOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

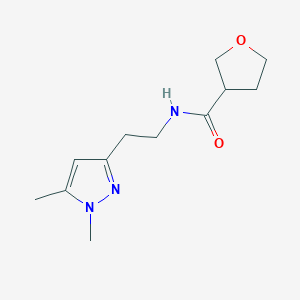

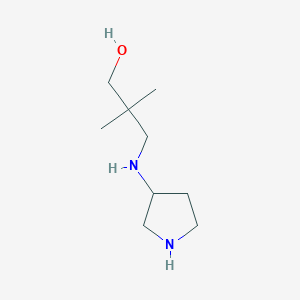

![11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2558189.png)

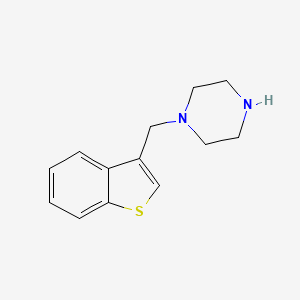

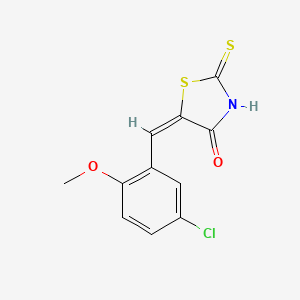

![N-(3-bromophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2558191.png)

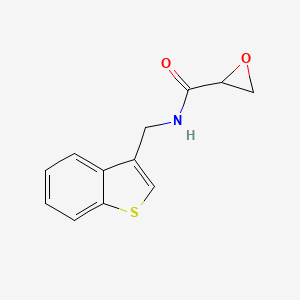

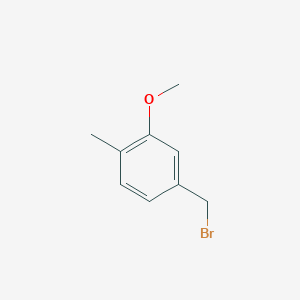

![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)

![diethyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2558202.png)